1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)-
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-propenyl)- (CAS: 91890-00-5) is a pinacol boronic ester with the molecular formula C₁₀H₁₉BO₂ and a molecular weight of 182.07 g/mol. Its structure features a 1-propenyl substituent attached to a 1,3,2-dioxaborolane core, which is stabilized by the pinacol (4,4,5,5-tetramethyl) group . This compound is synthesized via hydroboration reactions, often involving alkynes or alkenes, and exhibits stereoselectivity depending on reaction conditions. For example, hydroboration of terminal alkynes with pinacolborane yields either cis- or trans-alkenyl boronic esters, as demonstrated in the synthesis of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane .
The 1-propenyl substituent introduces unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where boronic esters act as key intermediates in forming carbon-carbon bonds. Its stereochemistry (Z or E) and electronic properties are critical for applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-enyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPMASWDWLENMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,2-Dioxaborolane derivatives, particularly 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane (CAS Number: 1073354-67-2), are compounds of significant interest in medicinal and synthetic chemistry. Their unique structural features contribute to various biological activities and applications in organic synthesis. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula: C12H23BO2
- Molecular Weight: 210.179 g/mol
- Structure: The compound features a dioxaborolane ring with two tert-butyl groups and a propenyl substituent.
Anticancer Properties
Recent studies have indicated that certain dioxaborolane derivatives exhibit anticancer properties. For instance:
- Mechanism: The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study: In vitro studies demonstrated that 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane effectively reduced the viability of various cancer cell lines by inducing oxidative stress and modulating apoptotic pathways .
Antimicrobial Activity
Dioxaborolane derivatives have shown potential as antimicrobial agents:
- Activity Spectrum: Research indicates effectiveness against a range of bacteria and fungi.
- Case Study: A study reported that specific formulations containing dioxaborolanes exhibited significant inhibition of pathogenic bacterial strains such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes:
- Target Enzymes: Dioxaborolanes can act as inhibitors for enzymes involved in metabolic pathways.
- Research Findings: Inhibitory effects on serine proteases have been documented, suggesting potential applications in developing therapeutic agents for conditions like inflammation and cancer .
Synthesis and Applications
1,3,2-Dioxaborolanes are synthesized through various methods including:
- Borylation Reactions: Utilizing transition metal catalysts to introduce boron into organic substrates.
- Applications in Organic Synthesis: They are used as intermediates in the synthesis of complex organic molecules and polymers.
Data Table: Biological Activity Overview
Scientific Research Applications
Organic Synthesis
1.1. Boronic Acid Derivatives
The compound serves as a boronic acid pinacol ester, which is crucial in the synthesis of various boronic acid derivatives. These derivatives are integral in the formation of complex organic molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used in the pharmaceutical industry for synthesizing biologically active compounds .
1.2. Synthesis of Conjugated Polymers
4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane is utilized in synthesizing conjugated copolymers. For example:
- 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole
- 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole
These polymers have applications in organic electronics and optoelectronics due to their electronic properties .
Materials Science
2.1. OLEDs (Organic Light Emitting Diodes)
The compound plays a significant role in developing materials for OLEDs. It can be functionalized to create fluorescent macromolecules that exhibit aggregation-induced emission (AIE). The incorporation of 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane into OLED materials enhances their efficiency and brightness .
2.2. Photonic Devices
Due to its unique optical properties when incorporated into polymer matrices or other materials, this dioxaborolane derivative is also explored for use in photonic devices. Its ability to modify light emission characteristics makes it suitable for applications in sensors and display technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 1,3,2-dioxaborolane derivatives depend heavily on their substituents. Below is a comparative analysis with structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Target Compound : The 1-propenyl group enables stereoselective cross-coupling, particularly in forming cis-alkenes, which are valuable in drug synthesis (e.g., RET kinase inhibitors like selpercatinib) .
- Phenylethynyl Derivatives : Ethynyl-substituted dioxaborolanes exhibit enhanced stability and are widely used in Suzuki reactions to synthesize conjugated systems (e.g., OLED materials) .
- Alkyl Derivatives : Benzylic boronate esters (e.g., 2-phenylpropyl) show lower reactivity in cross-coupling compared to alkenyl/aryl analogs but are useful in catalytic borylation of unactivated C–H bonds .
Physical and Spectral Properties
- Boiling Points/Solubility : Alkenyl and ethynyl derivatives are generally less polar than alkyl analogs, leading to higher solubility in organic solvents like THF or dichloromethane.
- NMR Signatures : The target compound’s ¹H-NMR shows distinct vinyl proton resonances (δ ~5.5–6.5 ppm), while alkyl derivatives (e.g., 2-phenylpropyl) exhibit upfield shifts for benzylic protons (δ ~1.2–2.5 ppm) .
Preparation Methods
Direct Esterification of Propenylboronic Acid
Propenylboronic acid is esterified with pinacol (1,2-diol) in non-polar solvents such as dichloromethane or toluene. Anhydrous magnesium sulfate is employed to scavenge water, driving the equilibrium toward ester formation. The reaction proceeds at room temperature for 16–24 hours, achieving yields up to 85% . For example, mixing propenylboronic acid (16.3 g, 127 mmol) with pinacol (15.73 g, 133 mmol) in dichloromethane (100 mL) with MgSO₄ (15.3 g) yields the target compound after filtration and solvent removal .
Characterization Data
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed methods enable the synthesis of alkenyl boronic esters from aryl halides and propenylboron reagents. A representative procedure involves:
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Substrate : 4-Bromofluorobenzene (43.8 mg, 0.25 mmol)
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Catalyst : Ni(dppf)(o-tol)Cl (1 mol%)
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Base : K₃PO₄ (159 mg, 0.75 mmol)
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Solvent : 1,4-Dioxane (1 mL)
This method achieves quantitative conversion to the trans-alkenyl boronic ester, which is subsequently treated with pinacol to isolate the product .
Grignard Reagent-Mediated Synthesis
Preformed Grignard reagents react with pinacolborane (HBpin) to generate boronic esters. For example:
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Grignard Formation : Propene gas is bubbled into a THF solution of Mg (1.2 equiv) at 0°C.
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Borylation : HBpin (1.1 equiv) is added dropwise, followed by stirring at RT for 12 hours.
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Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether, and distillation yield the product (62–75%) .
Advantages :
Stereochemical Control in Synthesis
The (E)-isomer is preferentially formed due to thermodynamic stability. Using trans-1-propenylboronic acid as the starting material ensures >95% stereoselectivity during esterification . Catalytic systems employing chiral ligands (e.g., BINAP) have been explored but remain underdeveloped for this specific compound .
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and efficiency:
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Reagents : Propene, HBpin, and pinacol.
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Conditions : 50°C, 10 bar pressure, residence time 30 minutes.
Challenges and Optimization
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Protodeboronation : Minimized by using anhydrous conditions and avoiding protic solvents .
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Byproduct Formation : Transesterification products (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) are suppressed by stoichiometric control of pinacol .
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Purification : Silica gel chromatography (hexane/EtOAc 9:1) or recrystallization from ethanol/water (1:1) ensures high purity .
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Hydroboration-Esterification | High functional group tolerance | Requires toxic borane reagents | 55–77% |
| Direct Esterification | Simple, one-pot | Requires anhydrous conditions | 70–85% |
| Cross-Coupling | Versatile for substituted alkenes | Costly catalysts | 60–90% |
| Grignard-Mediated | Scalable | Pyrophoric reagents | 62–75% |
Emerging Techniques
Q & A
Q. What are the optimal synthetic routes for preparing 4,4,5,5-tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via hydroboration or cross-coupling reactions. For example:
- Hydroboration: Reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert atmosphere yields stereoselective alkenylboronates .
- Cross-Electrophile Coupling: Using alkyl halides and boronic esters in electrochemical setups (e.g., with Co catalysts) achieves high yields (85%) after flash column chromatography .
Key Considerations:
Q. How can researchers characterize the stereochemistry of the 1-propenyl substituent?
Methodological Answer:
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer: The 1-propenyl boronate participates in:
- Suzuki-Miyaura Coupling: With aryl halides, using Pd catalysts (e.g., Pd(PPh3)4) and K2CO3 at 100°C yields biaryl derivatives .
- Deboronative Radical Reactions: Initiated by AIBN or light, generating alkyl radicals for C–C bond formation .
Optimization Tips:
- Avoid steric hindrance by using bulky ligands (e.g., SPhos).
- For radical reactions, employ chain-transfer agents (e.g., thiophenol) to suppress side reactions .
Advanced Research Questions
Q. How does steric and electronic modulation of the borolane ring affect reaction outcomes?
Methodological Answer:
- Steric Effects: The tetramethyl groups hinder nucleophilic attack at boron, favoring transmetalation over hydrolysis. Compare with less hindered analogs (e.g., pinacolborane) .
- Electronic Effects: Electron-withdrawing substituents on the propenyl group increase electrophilicity at boron, accelerating coupling rates.
Case Study:
In gold-catalyzed [3+2] cycloadditions, α-aryl-substituted alkenylboronates react efficiently, while unsubstituted analogs (e.g., 4,4,5,5-tetramethyl-2-vinyl-dioxaborolane) fail due to insufficient stabilization of transition states .
Q. How can computational modeling resolve contradictions in catalytic activity data?
Methodological Answer:
- DFT Calculations: Model transition states to explain why certain catalysts (e.g., UiO-Co) achieve 93% yield in hydroboration, while others (e.g., Pd/C) require additives to suppress side reactions .
- Contradiction Example: Discrepancies in alkene hydroboration yields may arise from solvent effects (e.g., THF stabilizes trialkoxyborohydrides vs. benzene) .
Q. Table: Computational vs. Experimental Results
| Parameter | Experimental Yield | DFT-Predicted ΔG‡ (kcal/mol) |
|---|---|---|
| UiO-Co catalysis | 93% | 18.5 |
| Pd/C (with additives) | 78% | 22.1 |
Q. What strategies improve stereoselectivity in hydroboration-protodeboronation cascades?
Methodological Answer:
- Chiral Catalysts: Use Rhodium complexes with Binap ligands for enantioselective hydroboration (e.g., >90% ee) .
- Solvent Control: Polar aprotic solvents (e.g., DMF) favor syn addition, while nonpolar solvents (e.g., hexane) stabilize anti pathways .
Mechanistic Insight:
The dioxaborolane’s rigid ring enforces chair-like transition states, biasing Z-selectivity in alkenylboronate formation .
Q. How can researchers address discrepancies in reported catalytic scopes?
Methodological Answer:
- Systematic Screening: Vary substrates (e.g., electron-deficient vs. electron-rich aryl halides) under identical conditions to isolate steric/electronic factors .
- Contradiction Example: 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-dioxaborolane fails in cycloadditions , but analogous styryl derivatives succeed in Suzuki couplings .
Troubleshooting Workflow:
Confirm boron purity via ICP-MS.
Test under inert vs. aerobic conditions.
Compare homogeneous vs. heterogeneous catalysts.
Q. What are the limitations of current synthetic methodologies for this compound?
Methodological Answer:
- Functional Group Tolerance: Sensitive to strong acids/bases, limiting use in peptide or polyol synthesis.
- Scalability: Multi-step purifications (e.g., column chromatography) hinder gram-scale production. Alternatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
